(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an indolone moiety, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Indolone Moiety: The indolone moiety can be introduced through a cyclization reaction involving an appropriate indole derivative and a suitable electrophile.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the thiazolidinone-indolone intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: can be compared to other compounds with similar structures, such as:
Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.
Indolones: Compounds containing an indolone moiety, often studied for their pharmacological properties.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, which can influence the compound’s electronic and steric properties.
The uniqueness of This compound lies in its combination of these structural features, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H16N2O3S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[4-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C20H16N2O3S2/c1-25-13-8-6-12(7-9-13)10-11-22-19(24)17(27-20(22)26)16-14-4-2-3-5-15(14)21-18(16)23/h2-9,24H,10-11H2,1H3 |
InChI Key |
YXONAFHVFLDKLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Origin of Product |
United States |
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